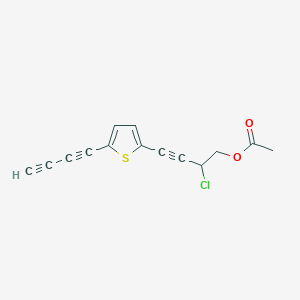![molecular formula C41H49NO13 B057424 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 173101-59-2](/img/structure/B57424.png)
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of complex organic compounds are fundamental in organic chemistry and material science, offering insights into the potential applications of new materials, drugs, and technologies. Such compounds often exhibit unique properties that can be leveraged for various applications, excluding drug use and dosage information.
Synthesis Analysis
Research often focuses on novel methods for synthesizing complex organic molecules, highlighting the efficiency, yield, and scalability of these processes. For example, the synthesis of multifunctional compounds allows for the preparation of polysubstituted heterocyclic systems, which are crucial for developing new pharmaceuticals and materials (Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of complex compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These studies provide insights into the compound's conformation, stability, and reactivity. For instance, the structural analysis of N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide offers detailed information on its bond lengths and angles (Odame et al., 2020).
Chemical Reactions and Properties
The reactivity and interaction of complex compounds with other chemicals are critical for understanding their potential applications. This includes studies on catalytic activity, reaction mechanisms, and the synthesis of derivatives with enhanced properties. For instance, the synthesis of phenylsilsesquioxane-benzoate heptacopper complexes and their catalytic activity in oxidation reactions are of particular interest (Bilyachenko et al., 2022).
Scientific Research Applications
Stereoselective Synthesis and Applications
Stereoselective Synthesis for Complex Organic Structures : Research demonstrates the capability to stereoselectively synthesize complex bicyclic and tricyclic structures, which are crucial for developing novel organic compounds with potential therapeutic applications. For instance, the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives showcases the precision in constructing molecules with specific stereochemistry, which is essential for the activity of many pharmaceuticals (Gerber & Vogel, 2001).
Catalytic Reactions and Functional Group Transformations : Studies also delve into the catalytic transformations that enable the formation of complex molecular architectures from simpler precursors. For example, the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones to synthesize C-alpha-D-galactopyranosides demonstrates the manipulation of molecular frameworks to achieve desired functionalities, which could be analogous to manipulations required for synthesizing or modifying the compound (Cossy et al., 1995).
Asymmetric Synthesis and Medicinal Chemistry
Asymmetric Synthesis for Drug Development : The asymmetric synthesis of compounds, including the construction of taxol's side chain, underscores the importance of chirality in drug development. The precise stereochemical control achieved in these syntheses is critical for the bioactivity of many drugs (Er & Coşkun, 2009).
Development of Antibiotics and Antifolates : Research into the synthesis of analogues for β-lactam antibiotics illustrates the ongoing need to develop new antimicrobial agents. The methodologies and chemical transformations employed in these studies provide a foundation for synthesizing a wide range of biologically active molecules, potentially including modifications or derivatives of the compound (Degraw et al., 1992).
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO13/c1-7-28(45)42-30(23-14-10-8-11-15-23)32(47)37(50)53-25-19-41(51)35(54-36(49)24-16-12-9-13-17-24)33-39(6,34(48)31(46)29(21(25)2)38(41,4)5)26(44)18-27-40(33,20-52-27)55-22(3)43/h8-17,25-27,30-33,35,44,46-47,51H,7,18-20H2,1-6H3,(H,42,45)/t25-,26-,27+,30-,31+,32+,33-,35-,39+,40-,41+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZSANARCWOGD-ANYOQAFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15834621 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

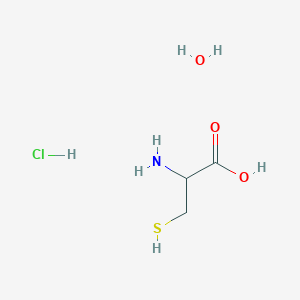
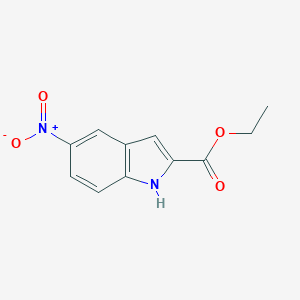
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
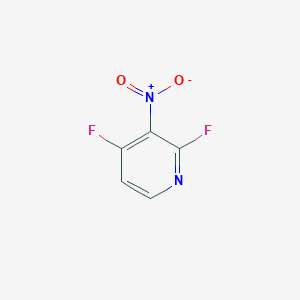
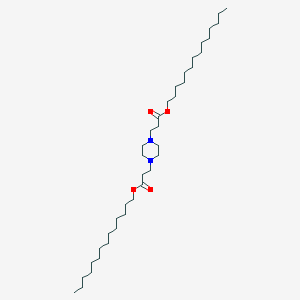
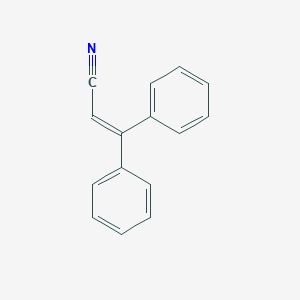
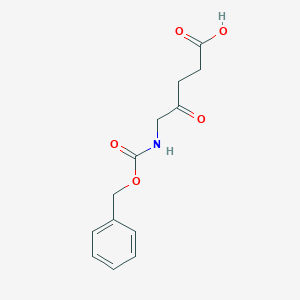
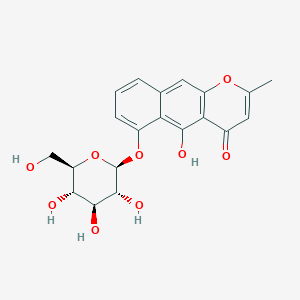
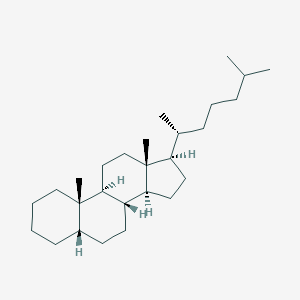
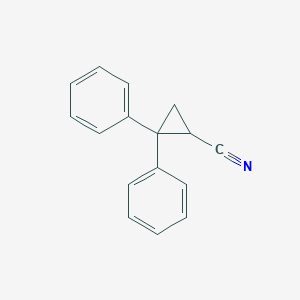
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
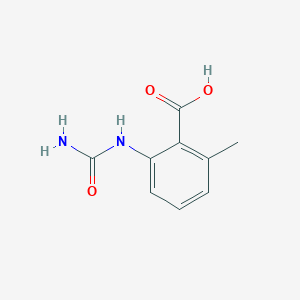
![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
